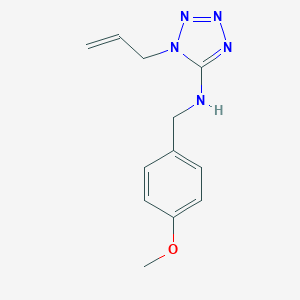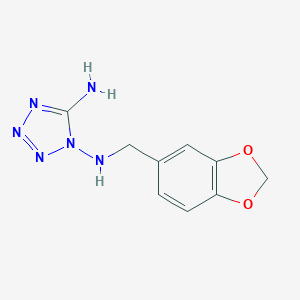![molecular formula C19H22ClN5O2 B276670 N-{3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B276670.png)
N-{3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}-2-ethyl-2H-tetrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}-2-ethyl-2H-tetrazol-5-amine is a tetrazole compound that has gained significant attention in the scientific community due to its potential applications in various fields including medicinal chemistry, pharmacology, and biochemistry. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Aplicaciones Científicas De Investigación
N-{3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}-2-ethyl-2H-tetrazol-5-amine has potential applications in various fields of scientific research. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent, as it has been shown to exhibit cytotoxic activity against various cancer cell lines. In pharmacology, this compound has been studied for its potential as a calcium channel blocker, as it has been shown to inhibit calcium influx in smooth muscle cells. In biochemistry, this compound has been studied for its potential as a ligand for G protein-coupled receptors.
Mecanismo De Acción
The mechanism of action of N-{3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}-2-ethyl-2H-tetrazol-5-amine is not fully understood. However, it has been shown to exhibit its cytotoxic activity through the induction of apoptosis in cancer cells. It has also been shown to inhibit calcium influx in smooth muscle cells through the inhibition of L-type calcium channels. Additionally, this compound has been shown to act as a ligand for G protein-coupled receptors, although the specific receptor targets are not yet known.
Biochemical and Physiological Effects:
N-{3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}-2-ethyl-2H-tetrazol-5-amine has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound exhibits cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to inhibit calcium influx in smooth muscle cells, which may have potential applications in the treatment of cardiovascular diseases such as hypertension. Furthermore, this compound has been shown to act as a ligand for G protein-coupled receptors, which may have potential applications in the development of novel therapeutics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-{3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}-2-ethyl-2H-tetrazol-5-amine in lab experiments is its potential as an anticancer agent. This compound has been shown to exhibit cytotoxic activity against various cancer cell lines, which makes it a promising candidate for further studies in the development of novel anticancer drugs. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in in vivo studies.
Direcciones Futuras
There are several future directions for the study of N-{3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}-2-ethyl-2H-tetrazol-5-amine. One potential direction is the further study of its mechanism of action, which may provide insights into its potential as a therapeutic agent. Another direction is the development of novel derivatives of this compound with improved pharmacological properties. Additionally, further studies are needed to evaluate the potential toxicity of this compound and its derivatives in in vivo models. Finally, the potential applications of this compound as a ligand for G protein-coupled receptors warrant further investigation.
Métodos De Síntesis
The synthesis of N-{3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}-2-ethyl-2H-tetrazol-5-amine has been reported in the literature using various methods. One of the most commonly used methods involves the reaction of 3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde with ethylhydrazine to form the corresponding hydrazone. This hydrazone is then reacted with sodium azide to form the tetrazole compound.
Propiedades
Fórmula molecular |
C19H22ClN5O2 |
|---|---|
Peso molecular |
387.9 g/mol |
Nombre IUPAC |
N-[[3-chloro-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methyl]-2-ethyltetrazol-5-amine |
InChI |
InChI=1S/C19H22ClN5O2/c1-4-25-23-19(22-24-25)21-11-15-9-16(20)18(17(10-15)26-3)27-12-14-7-5-13(2)6-8-14/h5-10H,4,11-12H2,1-3H3,(H,21,23) |
Clave InChI |
VNAKVCKIBOFHET-UHFFFAOYSA-N |
SMILES |
CCN1N=C(N=N1)NCC2=CC(=C(C(=C2)Cl)OCC3=CC=C(C=C3)C)OC |
SMILES canónico |
CCN1N=C(N=N1)NCC2=CC(=C(C(=C2)Cl)OCC3=CC=C(C=C3)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-4H-1,2,4-triazol-4-amine](/img/structure/B276589.png)
![N-(1-allyl-1H-tetraazol-5-yl)-N-[(5-phenyl-2-furyl)methyl]amine](/img/structure/B276592.png)
![1-butyl-N-[(5-phenylfuran-2-yl)methyl]-1H-tetrazol-5-amine](/img/structure/B276593.png)


![N-(1-allyl-1H-tetraazol-5-yl)-N-[4-(diethylamino)benzyl]amine](/img/structure/B276597.png)





![N-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}-3-methyl-1H-1,2,4-triazol-5-amine](/img/structure/B276608.png)
![N-{[5-(2,4-dichlorophenyl)furan-2-yl]methyl}-3-methyl-1H-1,2,4-triazol-5-amine](/img/structure/B276609.png)
![N-{[5-(3-chloro-4-methylphenyl)furan-2-yl]methyl}-3-methyl-1H-1,2,4-triazol-5-amine](/img/structure/B276610.png)